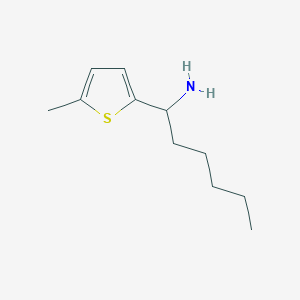
1-(5-Methylthiophen-2-yl)hexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methylthiophen-2-yl)hexan-1-amine is an organic compound with the molecular formula C11H19NS. It is characterized by the presence of a thiophene ring substituted with a methyl group at the 5-position and an amine group attached to a hexane chain.
Métodos De Preparación
The synthesis of 1-(5-Methylthiophen-2-yl)hexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylthiophene and hexan-1-amine.
Synthetic Route:
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as inert atmosphere and specific temperature ranges, to ensure high yield and purity of the product
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
1-(5-Methylthiophen-2-yl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding thiols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, forming various substituted derivatives
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
1-(5-Methylthiophen-2-yl)hexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mecanismo De Acción
The mechanism of action of 1-(5-Methylthiophen-2-yl)hexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
1-(5-Methylthiophen-2-yl)hexan-1-amine can be compared with other similar compounds, such as:
1-(5-Methylthiophen-2-yl)pentan-1-amine: Similar structure but with a shorter alkyl chain.
1-(5-Methylthiophen-2-yl)heptan-1-amine: Similar structure but with a longer alkyl chain.
1-(5-Methylthiophen-2-yl)butan-1-amine: Another similar compound with a different alkyl chain length
The uniqueness of this compound lies in its specific alkyl chain length, which may influence its chemical properties and biological activities.
Propiedades
Fórmula molecular |
C11H19NS |
|---|---|
Peso molecular |
197.34 g/mol |
Nombre IUPAC |
1-(5-methylthiophen-2-yl)hexan-1-amine |
InChI |
InChI=1S/C11H19NS/c1-3-4-5-6-10(12)11-8-7-9(2)13-11/h7-8,10H,3-6,12H2,1-2H3 |
Clave InChI |
JFDWDCBNEWJRSU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C1=CC=C(S1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Methoxyphenyl)methyl]-6-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride](/img/structure/B13535526.png)
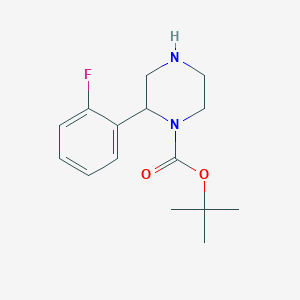
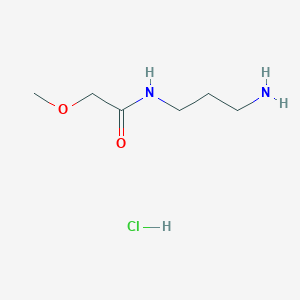
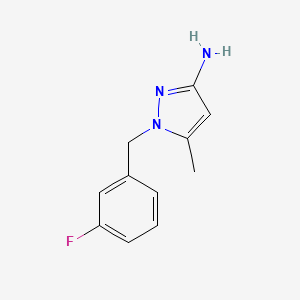

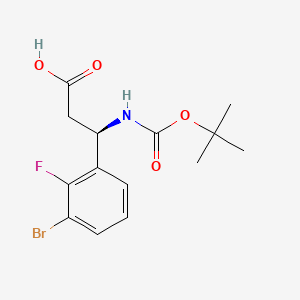

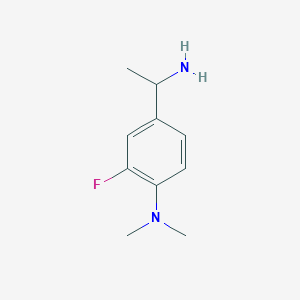




![6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13535599.png)
